molecular formula C7H3BrClFN2 B3218661 7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190311-17-1

7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3218661
CAS No.: 1190311-17-1
M. Wt: 249.47 g/mol
InChI Key: RKGNNQRQTYJBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine is a high-value, multi-functionalized heterocyclic building block designed for advanced pharmaceutical research and drug discovery. This compound features a pyrrolo[2,3-c]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activity and presence in investigational therapeutic agents . The strategic placement of bromo, chloro, and fluoro substituents at the 7, 3, and 4 positions, respectively, provides distinct synthetic handles for sequential cross-coupling reactions and structure-activity relationship (SAR) exploration, making it an versatile intermediate for constructing targeted compound libraries. The pyrrolopyridine core structure is isosteric with purine bases and is found in alkaloids of natural origin, contributing to its significant research interest for modulating biological targets . Derivatives based on this and similar scaffolds are frequently investigated as potential kinase inhibitors and have shown promise in areas such as anticancer and antidiabetic research . The specific halogen pattern on this molecule is engineered to facilitate efficient parallel synthesis and the development of novel chemical entities for high-throughput screening and lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-7-6-5(3(9)1-11-6)4(10)2-12-7/h1-2,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGNNQRQTYJBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=C2F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225111
Record name 7-Bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190311-17-1
Record name 7-Bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190311-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination, chlorination, and fluorination of a pyrrolo[2,3-c]pyridine core. Specific reaction conditions, such as the use of N-bromosuccinimide (NBS) for bromination, thionyl chloride for chlorination, and a fluorinating agent like diethylaminosulfur trifluoride (DAST), are employed to achieve the desired substitutions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolo[2,3-c]pyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly in the development of kinase inhibitors. It has been studied for its inhibitory activity against various kinases, which are enzymes involved in cell signaling pathways. This makes it a candidate for the development of anti-cancer drugs .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and polymers. Its ability to undergo various chemical modifications makes it versatile for different applications .

Mechanism of Action

The mechanism of action of 7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s halogenated scaffold shares similarities with other pyrrolo-pyridine derivatives. Key structural analogues include:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Br (C3), Cl (C7) 247.48 g/mol Intermediate for Suzuki couplings
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Br (C4), Cl (C7), CHO (C3) 259.49 g/mol Building block for drug synthesis
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Br (C3), F (C5) 215.03 g/mol Potential kinase inhibitor scaffold
7-Chloropyrrolo[2,3-c]pyridine (key intermediate) Cl (C7) 153.58 g/mol Precursor for cytotoxic derivatives

Key Observations :

  • Halogen Positioning: The 7-bromo and 3-chloro substituents in the target compound may enhance electrophilic reactivity compared to mono-halogenated analogues, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Fluorine’s Role : The 4-fluoro substituent likely improves metabolic stability and target binding affinity due to fluorine’s electronegativity and small atomic radius, as seen in fluorinated kinase inhibitors .
  • Steric Effects : Bulkier substituents (e.g., trifluoromethyl or methoxy groups in ) reduce reaction yields (74–94% for arylboronic acid couplings) compared to simpler halogenated derivatives .

Yield Comparison :

  • Halogenated intermediates (e.g., 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine in ) achieve yields of 74–94% during aryl couplings, suggesting that multi-halogenated derivatives may require optimized conditions to mitigate steric hindrance .

Hypothesized SAR for 7-Bromo-3-Chloro-4-Fluoro Derivative :

  • Bromo (C7) : May serve as a leaving group for further functionalization (e.g., amination in ).
  • Chloro (C3) and Fluoro (C4) : Electron-withdrawing effects could stabilize the aromatic system, improving binding to hydrophobic enzyme pockets.

Biological Activity

7-Bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H4_4BrClFN2_2
  • Molecular Weight : 231.48 g/mol
  • CAS Number : 1190318-02-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiproliferative agent and its effects on different cellular pathways.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can inhibit cell growth in HeLa and HepG2 cells, with effective concentrations (EC50_{50}) reported in the low micromolar range.

Cell Line EC50_{50} (µM) Reference
HeLa0.048
HepG20.019

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Assembly : Similar to other pyrrole derivatives, this compound has been shown to disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death in cancer cells .
  • Targeting Metabolic Pathways : The compound's structural features allow it to interact with specific enzymes involved in metabolic pathways, enhancing its efficacy as a therapeutic agent .

Case Studies

A notable study focused on the optimization of pyrrolo[2,3-c]pyridine derivatives for improved biological activity. The results indicated that modifications at various positions significantly influenced both potency and selectivity against cancer cell lines. Specifically, the introduction of halogen substituents was found to enhance antiproliferative effects while maintaining acceptable metabolic stability .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with related compounds is useful:

Compound EC50_{50} (µM) Activity Type
7-Bromo-3-chloro-4-fluoro...0.048Antiproliferative
8-Heterocyclic Analogs0.019 - 0.177Antiparasitic
Rigidin-inspired derivativesVariableAntiproliferative

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation. For example:

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to introduce bromine at the 7-position .

Chlorination : Employ POCl₃ or SOCl₂ under reflux to substitute hydroxyl or amino groups with chlorine at the 3-position .

Fluorination : Utilize electrophilic fluorinating agents like Selectfluor® in acetonitrile at 70°C for the 4-position fluorination .

  • Key Considerations : Optimize stoichiometry (1.5–2.0 eq. of halogenating agents) and reaction time (6–24 hours) to minimize byproducts. Yields for analogous compounds range from 29% (fluorination) to 60% (bromination), depending on steric and electronic effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : The fluorine atom at C4 causes deshielding of adjacent protons. For example, in similar pyrrolopyridines, H-5 resonates at δ 7.23 (d, J = 4.7 Hz), while H-6 appears at δ 8.21 (d, J = 5.3 Hz) . ¹⁹F NMR typically shows a singlet near δ -172 ppm .
  • HRMS : Confirm molecular weight (calc. for C₇H₄BrClFN₂: 265.91 g/mol) with an error margin < 3 ppm .
  • X-ray Crystallography : Resolves regiochemistry; for example, to distinguish between C3-Cl and C4-F substitution patterns .

Q. How should this compound be stored to ensure stability, and what are its degradation pathways?

  • Methodological Answer :

  • Storage : Under inert atmosphere (Ar/N₂) at -20°C in amber vials to prevent photodegradation .
  • Stability Tests : Monitor via HPLC every 3 months. Degradation pathways include hydrolysis of the C-Cl bond under humid conditions or dehalogenation under UV light .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed, particularly for introducing multiple halogens?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl at N1) to guide halogenation. For example, tosyl protection enhances reactivity at C7 and C3 .
  • Sequential Halogenation : Prioritize bromination first due to its strong electron-withdrawing effect, which directs subsequent chlorination/fluorination to meta positions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution (EAS) sites based on Fukui indices .

Q. How should contradictory NMR data (e.g., unexpected splitting or shifts) be analyzed?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects like tautomerism; for example, NH protons in pyrrolopyridines may broaden at room temperature .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals. In a related compound, H-2 (δ 7.59, t) couples with H-5 (δ 7.23), confirming connectivity .
  • Isotopic Labeling : Introduce ¹³C/¹⁵N labels to track unexpected coupling in NOESY spectra .

Q. What computational methods are suitable for predicting reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Docking Studies : Simulate Suzuki-Miyaura couplings using the C7-Br site. The Br substituent’s σ-hole enhances oxidative addition to Pd(0) catalysts .
  • DFT Transition State Analysis : Calculate activation energies for competing pathways (e.g., C-Br vs. C-Cl reactivity) .
  • Machine Learning : Train models on existing pyrrolopyridine coupling data to predict optimal ligands (e.g., XPhos) and solvents (toluene/EtOH) .

Q. How can this compound be functionalized for kinase inhibition studies, and what are the key SAR findings?

  • Methodological Answer :

  • Functionalization : Perform Sonogashira coupling at C7-Br to introduce alkynes (e.g., ethynyltrimethylsilane) for probing ATP-binding pockets .
  • SAR Insights : Analogous 3-chloro-4-fluoro derivatives show IC₅₀ values < 100 nM against JAK2 kinases due to halogen-bonding with hinge regions .

Q. What are the limitations of current synthetic methods, and how can they be improved?

  • Methodological Answer :

  • Low Fluorination Yields : Replace Selectfluor® with Xenon difluoride (XeF₂) under microwave irradiation to enhance C4-F incorporation .
  • Scale-Up Challenges : Switch from column chromatography to crystallization (e.g., using EtOAc/hexane) for purification .
  • Byproduct Formation : Use in situ IR monitoring to detect intermediates and adjust reagent addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.